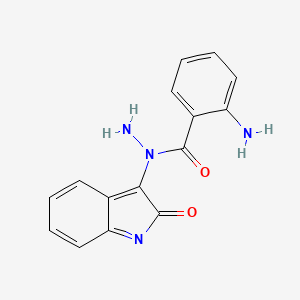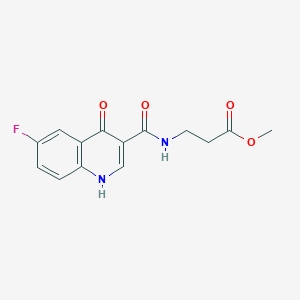![molecular formula C21H16ClF3O5 B12152159 methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate](/img/structure/B12152159.png)
methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups such as chloro, methyl, oxo, and trifluoromethylbenzyl. These substitutions impart distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of phenol derivatives with acetoacetic ester in the presence of a catalyst such as anhydrous aluminum chloride. This is followed by chlorination and subsequent esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl.
Substitution: Halogenation and nucleophilic substitution reactions can modify the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
科学研究应用
Methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and specificity to these targets.
相似化合物的比较
Similar Compounds
- Methyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy)acetate
- Methyl (3,4-dimethyl-2-oxo-2H-chromen-7-yloxy)acetate
Uniqueness
Methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate is unique due to the presence of the trifluoromethylbenzyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced efficacy and reduced side effects.
属性
分子式 |
C21H16ClF3O5 |
|---|---|
分子量 |
440.8 g/mol |
IUPAC 名称 |
methyl 2-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]acetate |
InChI |
InChI=1S/C21H16ClF3O5/c1-11-14-7-16(22)18(9-17(14)30-20(27)15(11)8-19(26)28-2)29-10-12-4-3-5-13(6-12)21(23,24)25/h3-7,9H,8,10H2,1-2H3 |
InChI 键 |
SZCSEPNBVJBSAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)C(F)(F)F)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12152088.png)
![3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12152093.png)
![methyl 4-methoxy-3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12152096.png)
![3-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12152102.png)


![methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate](/img/structure/B12152120.png)
![N-(4-sulfamoylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12152121.png)
![N-(2,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12152134.png)
![2-[(2,4-Dioxo-3-phenyl(1,3-thiazolidin-5-yl))phenylamino]acetamide](/img/structure/B12152135.png)
![methyl 7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12152140.png)
![3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole](/img/structure/B12152166.png)
![4-[(4-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B12152172.png)
